A Technical Guide to the Physicochemical Properties of Monobasic Lead Acetate
A Technical Guide to the Physicochemical Properties of Monobasic Lead Acetate
Abstract
Monobasic lead acetate, a member of the basic lead acetate family, holds a unique position in chemical applications, distinct from its neutral counterpart, lead(II) acetate. This technical guide provides an in-depth exploration of the physicochemical properties of monobasic lead acetate, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the methodologies used for its characterization. It aims to serve as a comprehensive resource, grounded in scientific literature, to support research and development activities where this compound may be of interest. While its direct role in modern drug development is limited by its inherent toxicity, its applications as a reagent and the analytical principles it embodies remain relevant.
Introduction and Nomenclature
Lead acetate and its derivatives have a long and storied history, once notoriously used as a sweetener in ancient Rome ("sugar of lead") and later in medicinal formulations as an astringent.[1] Monobasic lead acetate is part of a class of compounds known as basic lead acetates, which are formed when lead(II) oxide is treated with acetic acid.[2] Unlike neutral lead(II) acetate, Pb(CH₃COO)₂, basic lead acetates contain hydroxide groups.
The term "monobasic lead acetate" can be ambiguous, as the stoichiometry of basic salts can vary. It most commonly refers to a compound with the approximate formula Pb(CH₃COO)₂·Pb(OH)₂ or related structures like bis(acetato)tetrahydroxytrilead, Pb₃(OH)₄(CH₃COO)₂.[3] For the purpose of this guide, we will consider the properties of this class of compounds, often supplied commercially under CAS Number 51404-69-4 or 1335-32-6.[4]
It is crucial to distinguish monobasic lead acetate from the more commonly discussed lead(II) acetate (anhydrous and trihydrate) and the highly oxidative lead(IV) acetate, as their properties and applications differ significantly.
Core Physicochemical Properties
The utility and behavior of monobasic lead acetate are dictated by its fundamental physical and chemical characteristics. These properties are summarized in Table 1, followed by a detailed discussion.
| Property | Value / Description | Source(s) |
| Chemical Formula | Variable; often represented as Pb(CH₃COO)₂·Pb(OH)₂ or Pb₃(OH)₄(CH₃COO)₂ | [3] |
| CAS Number | 51404-69-4, 1335-32-6 | [4] |
| Appearance | White, heavy, crystalline powder. | |
| Molar Mass | Variable depending on exact stoichiometry. For Pb(CH₃COO)₂·Pb(OH)₂, it is approx. 566.5 g/mol . | |
| Solubility | Soluble in water (with an alkaline reaction), slightly soluble in ethanol. In air, it can absorb CO₂ and become less soluble. | |
| Melting Point | Decomposes on heating. Thermal decomposition events are observed starting around 185°C. | [5] |
| Density | Data for neutral anhydrous lead(II) acetate is 3.25 g/cm³. Basic forms are also dense powders. | [1] |
| Stability | Stable under standard conditions but reactive upon heating or exposure to certain chemicals. |
Solubility Profile
Monobasic lead acetate is soluble in water, where its solution exhibits an alkaline pH. This is a key differentiator from neutral lead(II) acetate. The presence of hydroxide moieties allows it to act as a base. Its solubility in ethanol is limited. A critical aspect of its behavior in aqueous solutions is its reaction with atmospheric carbon dioxide. Over time, exposure to air will cause the precipitation of lead carbonate, rendering the solution turbid and incompletely soluble. This reactivity is a crucial consideration for the preparation and storage of its solutions, which should be kept in tightly sealed containers.
Crystal and Molecular Structure
The crystal structures of lead acetates are complex and exhibit polymeric features. While the structure of lead(II) acetate trihydrate is a 1D coordination polymer, and the anhydrous form is a 2D polymer, the structures of basic lead acetates are even more intricate.[4] Research has identified various complex basic lead acetates, such as Pb₄O(Ac)₆ and Pb₂O(Ac)₂, which form during the thermal decomposition of the trihydrate.[6] A definitive, simple crystal structure for Pb(CH₃COO)(OH) is not well-documented, likely because reactions often yield mixtures of basic salts with more complex oxo/hydroxo-bridged lead clusters. For example, the corrosion product Pb₃O₂(CH₃COO)₂·0.5H₂O has been characterized and shown to contain chains of edge-sharing Pb₄O tetrahedra.[3] This structural complexity, involving inorganic lead-oxygen networks linked by organic acetate groups, is fundamental to understanding its chemical behavior.
Thermal and Spectroscopic Characterization
Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of monobasic lead acetate.[7] A study on alkaline lead acetate (Pb(CH₃COO)₂·PbO·H₂O) revealed a multi-stage decomposition process under an oxygen atmosphere.[5]
-
Stage 1 (185°C - 240°C): An initial exothermic decomposition event with associated weight loss.[5]
-
Subsequent Stages (up to 350°C): Further weight loss occurs through a series of exothermic steps.[5]
-
Oxidation (approx. 355°C - 460°C): A weight gain can be observed, attributed to the oxidation of lead in the presence of oxygen.[5]
-
Final Decomposition (above 500°C): The final stage of weight loss leads to the formation of lead(II) oxide (PbO) as the end product.[5]
This complex decomposition pathway underscores the importance of precise temperature control when using this reagent in high-temperature applications.
Caption: Simplified thermal decomposition pathway of alkaline lead acetate.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule.[8] For monobasic lead acetate, the spectra are characterized by vibrations of the acetate and hydroxide ligands.
-
Acetate Vibrations: The key signatures are the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two peaks (Δν) can provide insight into the coordination mode of the acetate ligand (e.g., monodentate, bidentate chelating, or bridging).
-
Hydroxide Vibrations: A broad absorption band in the high-frequency region of the IR spectrum (around 3400-3600 cm⁻¹) is indicative of the O-H stretching vibration of the hydroxide groups and any associated water of hydration.
-
Pb-O Vibrations: Bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the stretching and bending modes of the lead-oxygen bonds.
While a detailed spectral library for pure monobasic lead acetate is scarce, analysis of related compounds like basic lead carbonates shows characteristic peaks for hydroxide (e.g., ~3535 cm⁻¹) and carbonate groups.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For lead acetates, ¹H, ¹³C, and ²⁰⁷Pb NMR are relevant.
-
¹H and ¹³C NMR: The acetate group gives rise to simple signals. In ¹H NMR, a singlet for the methyl protons (CH₃) is expected. In ¹³C NMR, signals for the methyl carbon and the carboxylate carbon would be observed.
-
²⁰⁷Pb NMR: Lead-207 NMR is a specialized but powerful technique for directly probing the lead center. The chemical shift of ²⁰⁷Pb is highly sensitive to its coordination environment and oxidation state, spanning a vast range of over 17,000 ppm.[9] Solid-state ²⁰⁷Pb NMR has been used to characterize various lead carboxylates, revealing that the chemical shift tensor is sensitive to both the coordination geometry and the crystal packing of the acyl chains.[10] This technique can distinguish between different lead species in a mixture, making it a valuable tool for quality control and structural elucidation.[11]
Chemical Reactivity and Analytical Applications
Key Chemical Reactions
Monobasic lead acetate's reactivity is characterized by its basicity and the presence of Pb²⁺ ions.
-
Reaction with Hydrogen Sulfide (H₂S): A classic and highly sensitive reaction is the formation of a black or grey precipitate of lead(II) sulfide (PbS) upon exposure to H₂S.[1][12] This reaction forms the basis of a common qualitative test for hydrogen sulfide.
-
Pb²⁺(aq) + H₂S(g) → PbS(s) + 2H⁺(aq)
-
-
Precipitation Reactions: As a source of soluble Pb²⁺ ions, it undergoes precipitation reactions with various anions, such as halides (Cl⁻, I⁻) and chromate (CrO₄²⁻), forming insoluble lead salts.[13]
-
Use in Organic Synthesis: While lead(IV) acetate is a more common oxidizing agent in organic synthesis, lead(II) compounds can also serve as precursors or reagents.[14] For instance, lead acetate is used in the detection of tannins and flavonoids in phytochemical analysis, where it forms precipitates with these phenolic compounds.[15]
Protocols for Analysis and Synthesis
Protocol 4.2.1: Synthesis of Monobasic Lead Acetate Solution
Causality: This protocol utilizes the reaction between lead(II) oxide (litharge) and lead(II) acetate in an aqueous medium to form a stable solution of basic lead acetate. The excess lead oxide ensures the formation of the basic salt.
-
Reagents and Equipment:
-
Lead(II) oxide (PbO), 14.0 g
-
Lead(II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O], 22.0 g
-
Deionized water
-
250 mL Erlenmeyer flask, 100 mL volumetric flask, filter paper.
-
-
Procedure: a. In the Erlenmeyer flask, dissolve 22.0 g of lead(II) acetate trihydrate in 70 mL of deionized water. Gentle heating may be applied to facilitate dissolution. b. Separately, make a slurry of 14.0 g of lead(II) oxide in 20 mL of deionized water. c. Add the lead oxide slurry to the lead acetate solution with continuous stirring. d. Shake the mixture vigorously for 5 minutes. e. Seal the flask and allow it to stand at room temperature for several days (e.g., one week), with occasional shaking, to ensure the reaction goes to completion. f. Filter the solution to remove any unreacted solid. g. Transfer the clear filtrate to a 100 mL volumetric flask and dilute to the mark with boiled, cooled deionized water.
-
Validation & Storage: The resulting solution should be clear and stored in a tightly sealed container to prevent absorption of atmospheric CO₂.
Caption: Workflow for the synthesis of a monobasic lead acetate solution.
Protocol 4.2.2: Quantitative Analysis of Lead by Complexometric Titration
Causality: This method provides a reliable quantification of lead(II) ions. EDTA (ethylenediaminetetraacetic acid) is a strong chelating agent that forms a very stable, water-soluble 1:1 complex with Pb²⁺. The endpoint is detected using a metallochromic indicator, such as Xylenol Orange, which changes color when it is displaced from the lead ion by the stronger chelating agent, EDTA.
-
Reagents and Equipment:
-
0.01 M EDTA standard solution
-
20% hexamethylenetetramine solution (buffer)
-
Xylenol Orange indicator
-
Sample containing an unknown concentration of monobasic lead acetate
-
Buret, beaker (100 mL), volumetric pipette.
-
-
Procedure: a. Accurately pipette a known volume of the lead acetate sample solution into the 100 mL beaker. b. Dilute with approximately 60 mL of deionized water. c. Add the hexamethylenetetramine solution dropwise until the pH of the solution is approximately 5. This buffer system is crucial for ensuring the optimal pH for the Pb-EDTA complex formation and indicator performance. d. Add a few milligrams of the Xylenol Orange indicator. The solution should turn a reddish-purple color, indicating the formation of the Pb-indicator complex. e. Titrate the solution with the 0.01 M EDTA standard solution. The endpoint is reached when the solution color changes sharply from reddish-purple to a clear yellow.
-
Calculation & Validation: The concentration of lead in the sample can be calculated based on the volume of EDTA titrant used. The sharpness of the endpoint serves as an internal validation of the method's precision.
Relevance and Applications in a Research Context
While the high toxicity of lead compounds severely restricts their use in final pharmaceutical products, lead acetates have found niche applications in research and development.
-
Reagents in Organic Synthesis: Lead(IV) acetate, often prepared from lead(II) acetate, is a powerful oxidizing agent used for various transformations, such as the cleavage of 1,2-diols and the oxidative decarboxylation of carboxylic acids.[14][16] These are important reactions in the synthesis of complex organic molecules.
-
Analytical Reagent: Its classic use for detecting hydrogen sulfide is still relevant in many laboratory settings.[12] Furthermore, a method for the rapid detection of residual sulfur dioxide in herbal medicines utilizes a lead acetate-based test strip, showcasing its utility in quality control.[17]
-
Biochemical Research: Lead acetate has been used in biochemical research, for example, in studies of protein precipitation and enzyme inhibition.[18] Its toxic effects are also studied to understand the mechanisms of heavy metal poisoning.
-
Specialized Pharmaceutical Synthesis: In a specific application, a lead acetate solution has been used as a UV filter (absorbing wavelengths below 275 nm) to improve the yield of Vitamin D from the photochemical reaction of ergosterol, preventing the formation of undesirable by-products.
Safety and Handling
Monobasic lead acetate is a hazardous substance and must be handled with extreme care. It is classified as a suspected carcinogen and is known to be a reproductive toxin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Handling: Avoid all contact with skin and eyes. Do not ingest.
-
Disposal: Dispose of all waste containing lead acetate as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Monobasic lead acetate is a compound with a rich set of physicochemical properties defined by its complex, often polymeric structure containing both acetate and hydroxide ligands. Its thermal instability, characteristic spectroscopic signatures, and reactivity make it a subject of continued academic interest. While its direct application in drug development is precluded by its toxicity, its role as a versatile chemical reagent and an analytical tool provides valuable context for researchers. The protocols and data presented in this guide offer a foundation for the safe and effective use of this compound in a controlled laboratory setting, emphasizing the need for a thorough understanding of its properties to ensure scientific integrity and operational safety.
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